(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic small molecule featuring a central isothiazole scaffold substituted with a pyridin-2-yl group at position 3 and an amino group at position 2. The isothiazole is linked via a methanone bridge to a piperazine ring, which is further functionalized at position 4 with a benzodioxol-5-ylmethyl group.
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-18-19(15-3-1-2-6-23-15)24-30-20(18)21(27)26-9-7-25(8-10-26)12-14-4-5-16-17(11-14)29-13-28-16/h1-6,11H,7-10,12-13,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSAFLSPCQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C(=NS4)C5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles , substituents , and biological targets . Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name/Identifier | Core Structure | Key Substituents | Reported Bioactivity/Synthesis Relevance | Reference(s) |
|---|---|---|---|---|
| (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone | Isothiazole + Piperazine | - Pyridin-2-yl - Benzodioxol-5-ylmethyl |
Inferred kinase inhibition (structural analogy) | |
| 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | Imidazo[4,5-b]pyridine + Piperazine | - Bromo - Methoxyethyl - Methylisoxazole |
Kinase inhibitor (explicitly reported) | |
| (4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propylpyrazol-3-one | Pyrazolone + Piperazine | - Nitrophenyl - Propyl |
Synthetic intermediate for imidazoheterocycles | |
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Piperazine + Piperidine | - Methoxyphenyl | No explicit bioactivity; structural SAR studies | |
| 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine | Triazole + Piperazine | - Benzodioxol-5-ylmethyl | Antifungal/antimicrobial (structural analogy) |
Key Observations:
Heterocyclic Core Influence :
- The isothiazole core in the target compound differentiates it from analogs with imidazo[4,5-b]pyridine () or pyrazolone () backbones. Isothiazoles are less common in kinase inhibitors compared to imidazopyridines but offer distinct electronic properties for target binding .
- The pyridin-2-yl substituent on the isothiazole may enhance π-π stacking interactions in enzyme active sites, similar to nitrophenyl groups in pyrazolone derivatives .
Piperazine Modifications: Substitution with benzodioxol-5-ylmethyl (target compound) versus methoxyethyl () or methoxyphenyl () alters hydrophobicity and steric bulk. Benzodioxole groups are associated with improved blood-brain barrier penetration in CNS-targeting drugs . The methanone bridge linking the isothiazole and piperazine is a critical feature shared with kinase inhibitors in and , where it likely stabilizes binding via hydrogen bonding .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling an isothiazole precursor with a functionalized piperazine, analogous to methods in (hydrazone formation) and (isoxazolone rearrangements).
- Piperazine derivatives in and are synthesized via nucleophilic substitution or condensation reactions, suggesting scalable routes for the target molecule .
Bioactivity Gaps: While the compound in is confirmed as a kinase inhibitor, the target compound’s bioactivity remains inferred. Its benzodioxole group may confer selectivity for enzymes like monoamine oxidases or serotonin receptors, as seen in related structures .
Research Findings and Implications
- Structural Optimization : The benzodioxol-5-ylmethyl group on piperazine could be replaced with electron-withdrawing groups (e.g., nitro, as in ) to modulate electronic effects on target binding .
- Toxicity Considerations : Piperazine-containing compounds often exhibit dose-dependent cytotoxicity; substituent choice (e.g., benzodioxole vs. methoxyethyl) may mitigate this .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the isothiazole core via cyclization of thioamide precursors under controlled temperatures (e.g., 60–80°C) .
- Step 2: Introduction of the pyridinyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Step 3: Piperazine functionalization through nucleophilic acyl substitution, often using DMF as a solvent .
Monitoring: Reaction progress is tracked via HPLC for purity and NMR for structural confirmation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key optimization strategies include:
- Catalyst Screening: Testing palladium complexes (e.g., PdCl₂(dppf)) for coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
- Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during acylations .
Validation: Use TLC or inline IR spectroscopy for real-time monitoring .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]+ peak) .
- HPLC-PDA: Ensures >95% purity and detects UV-active impurities .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, cell lines) .
- Structural Validation: Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR .
- SAR Analysis: Compare activity of analogs (e.g., replacing benzo[d][1,3]dioxole with phenyl groups) to isolate critical moieties .
Advanced: Designing experiments to study structure-activity relationships (SAR) for kinase inhibition.
Answer:
- Analog Synthesis: Modify substituents (e.g., piperazine methyl groups) to assess steric/electronic effects .
- In Vitro Assays: Use fluorescence polarization (FP) to measure binding affinity against purified kinase targets .
- Computational Docking: Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .
Basic: What is the role of the benzo[d][1,3]dioxole moiety in bioactivity?
Answer:
- Lipophilicity: Enhances membrane permeability (logP ~2.5) .
- Target Interaction: The dioxole oxygen atoms may form hydrogen bonds with catalytic lysine residues in enzymes .
Advanced: How to assess chemical stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1–10) for 24h; quantify degradation via LC-MS .
- Photostability: Expose to UV light (λ = 254 nm) and monitor by HPLC for photodegradants .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Basic: What are common impurities during synthesis, and how are they removed?
Answer:
- By-Products: Unreacted pyridinyl intermediates or regioisomers from cyclization .
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
Advanced: Strategies for regioselective functionalization of the isothiazole ring.
Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions .
- Protecting Groups: Temporarily block the amino group with Boc to direct substitution .
Basic: Which functional groups are key to observed antimicrobial activity?
Answer:
- 4-Amino-isothiazole: Implicated in disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- Piperazine Methanone: Enhances solubility, improving bioavailability in Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
